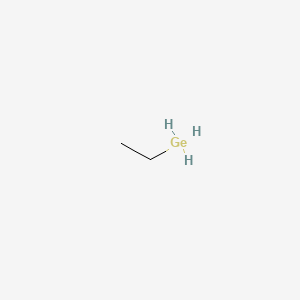

Germane, ethyl-

Description

Historical Perspectives in Organogermanium Chemistry Leading to Ethylgermane Studies

The field of organogermanium chemistry dates back to 1887 with the synthesis of tetraethylgermane (B1293566) by Winkler. wikipedia.org However, the systematic study of simpler organogermanium hydrides like ethylgermane came later. Early research in the mid-20th century focused on the fundamental synthesis and reactivity of various alkylgermanes. For instance, a 1950 publication in the Journal of the American Chemical Society detailed the preparation of methyl-, ethyl-, and propylgermanes via the reaction of sodium germanyl with the corresponding alkyl halides in liquid ammonia (B1221849). researchgate.net These foundational studies were crucial in establishing the basic chemistry of the Ge-H and Ge-C bonds, paving the way for more detailed investigations into compounds like ethylgermane. The reactivity of these early organogermanes was often compared to their silicon and tin analogs, establishing the periodic trends in reactivity within Group 14. wikipedia.org

Contemporary Research Significance of Ethylgermane in Chemical Sciences

In modern chemical research, ethylgermane is primarily valued as a precursor for the deposition of germanium-containing thin films. ontosight.aiaip.org These films are integral to the manufacturing of semiconductors, solar cells, and transistors. ontosight.aiontosight.ai The adsorption and decomposition of ethylgermane on surfaces like Ge(100) are actively studied to understand and control the deposition process for creating high-quality epitaxial Ge thin films. aip.org Research has shown that room temperature adsorption of ethylgermane on a Ge(100) surface leads to the formation of surface germanium hydrides and ethyl groups. aip.org At higher temperatures, these ethyl groups decompose to form ethylene (B1197577) through a β-hydride elimination reaction. aip.org

Furthermore, ethylgermane serves as a starting material for the synthesis of other organogermanium compounds. ontosight.ai For example, it can be reacted with iodine to produce ethyltriiodogermane (B14730477), an intermediate in the synthesis of various other organogermanium derivatives with potential applications in catalysis and materials science. ontosight.ai The compound's reactivity also makes it a subject of interest in fundamental studies of reaction mechanisms, such as its interaction with alkali metals. researchgate.net

Methodological Approaches in Ethylgermane Research: An Overview

The investigation of ethylgermane and its reactions employs a range of sophisticated methodological approaches.

Synthesis and Handling: The synthesis of ethylgermane often involves the reaction of a germanium halide with an ethylating agent, such as an organolithium or Grignard reagent, or the reaction of a germanyl salt with an ethyl halide. wikipedia.orgresearchgate.net Due to its high reactivity and flammability, all handling of ethylgermane is typically performed under an inert atmosphere. ontosight.aiontosight.ai

Spectroscopic Characterization: A variety of spectroscopic techniques are essential for the characterization of ethylgermane and the elucidation of its structure and bonding. These include:

Infrared (IR) and Raman Spectroscopy: These techniques have been used to study the vibrational modes of ethylgermane and its deuterated isotopologues, providing insights into its molecular structure and the rotational freedom of the germyl (B1233479) group. aip.org

Microwave Spectroscopy: This method has been employed to determine precise structural parameters of ethylgermane. aip.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to characterize the chemical environment of the protons in the ethyl group and those directly bonded to germanium.

Surface Science Techniques: To study the application of ethylgermane in thin film deposition, researchers utilize surface-sensitive techniques such as:

Low-Energy Electron Diffraction (LEED): LEED is used to assess the quality and structure of the germanium films deposited from ethylgermane. aip.org

Temperature Programmed Desorption (TPD): TPD studies help in understanding the decomposition pathways of ethylgermane on a surface by identifying the desorbed species as a function of temperature.

Computational Chemistry: Quantum chemical calculations are employed to investigate the energetics and mechanisms of reactions involving ethylgermane, such as its decomposition pathways and its interaction with surfaces. psu.edu These theoretical studies complement experimental findings and provide a deeper understanding of the compound's reactivity.

Data Tables

Table 1: Physical and Chemical Properties of Ethylgermane

| Property | Value |

| Chemical Formula | C2H5GeH3 ontosight.ai |

| Molecular Weight | 104.7249 g/mol chemister.ru |

| Boiling Point | 9.2 °C chemister.ru |

| Appearance | Colorless gas ontosight.ai |

| Flammability | Highly flammable ontosight.ai |

Properties

IUPAC Name |

ethylgermane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8Ge/c1-2-3/h2H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRMMCOTNQGWJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[GeH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1747-99-5 | |

| Record name | Germane, ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001747995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies for Ethylgermane and Its Analogs

Direct Synthesis Routes to Ethylgermane

The direct formation of the Ge-H bond in ethylgermane (C₂H₅GeH₃) can be accomplished through several key methodologies, primarily involving the reduction of ethylgermanium halides or the use of organometallic reagents.

A primary and effective route to organogermanium hydrides, including ethylgermane, is the reduction of corresponding organogermanium halides. thieme-connect.de This involves reacting an ethylgermanium halide with a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is one of the most common and efficient reagents used for this transformation. thieme-connect.de The general reaction involves the substitution of halide atoms with hydride ions.

Another approach involves the use of alkali metal germanyls. For instance, methyl-, ethyl-, and propylgermanes have been successfully prepared by reacting sodium germanyl (NaGeH₃) with the corresponding alkyl halides, such as ethyl iodide, in a liquid ammonia (B1221849) solution. researchgate.net

| Precursor | Reducing Agent/Reagent | Solvent | Product |

| Ethylgermanium Halide (e.g., EtGeCl₃) | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether | Ethylgermane (EtGeH₃) |

| Sodium Germanyl (NaGeH₃) | Ethyl Halide (e.g., C₂H₅I) | Liquid Ammonia | Ethylgermane (EtGeH₃) |

This table summarizes common hydride reduction strategies for synthesizing ethylgermane.

Organometallic reagents, particularly Grignard reagents (RMgX), are fundamental in organogermanium chemistry for creating germanium-carbon bonds. gelest.comsigmaaldrich.com The synthesis of ethylgermane using this method is typically a two-step process. First, a germanium tetrahalide, such as germanium tetrachloride (GeCl₄), is reacted with an ethyl-Grignard reagent like ethylmagnesium bromide (EtMgBr). google.commnstate.edu This reaction forms ethylgermanium trichloride (B1173362) (EtGeCl₃).

The resulting ethylgermanium halide intermediate is then reduced to ethylgermane using a hydride reducing agent, as described in the previous section. thieme-connect.de This combination of Grignard alkylation followed by hydride reduction provides a versatile pathway to ethylgermane from basic starting materials.

Reaction Scheme:

GeCl₄ + C₂H₅MgBr → C₂H₅GeCl₃ + MgBrCl google.com

C₂H₅GeCl₃ + LiAlH₄ → C₂H₅GeH₃ (generalized reduction)

Hydride Reduction Methods

Synthesis of Halogenated Ethylgermane Derivatives

Halogenated ethylgermanes are crucial intermediates in organogermanium chemistry, serving as precursors for a wide range of functionalized germane (B1219785) compounds.

Ethylgermanium trichloride (C₂H₅GeCl₃) is a key building block. A common laboratory and industrial synthesis involves the reaction of germanium tetrachloride (GeCl₄) with an ethylating agent. google.com One documented procedure involves the dropwise addition of an ethylmagnesium bromide solution in diethyl ether to a stirred solution of germanium tetrachloride, also in diethyl ether, at a controlled temperature of 0°C. google.com The crude product can be purified by fractional distillation to yield high-purity ethylgermanium trichloride. google.com

| Reactant 1 | Reactant 2 | Solvent | Product |

| Germanium Tetrachloride (GeCl₄) | Ethylmagnesium Bromide (C₂H₅MgBr) | Diethyl Ether | Ethylgermanium Trichloride (C₂H₅GeCl₃) |

This table outlines the Grignard-based synthesis of Ethylgermanium Trichloride.

Ethyltriiodogermane (B14730477) (C₂H₅GeI₃) can be prepared through several distinct methods. One classic approach involves the reaction of germanium(II) iodide (GeI₂) with an ethyl halide, specifically ethyl iodide. umich.edu

Alternatively, ethyltriiodogermane can be synthesized through the direct, controlled iodination of ethylgermane (C₂H₅GeH₃). ontosight.aithieme-connect.de This reaction allows for progressive substitution of the hydrogen atoms with iodine. Another novel, though low-yield, method involves the co-condensation of germanium vapor with tetrahydrofuran (B95107) (THF) to create a reactive germanium-THF slurry, which then reacts with ethyl iodide at ambient temperatures to produce ethyltriiodogermane. oup.com

| Method | Reactant 1 | Reactant 2 | Key Conditions | Product |

| From Germanium(II) | Germanium(II) Iodide (GeI₂) | Ethyl Iodide (C₂H₅I) | Reaction in a sealed ampoule umich.edu | Ethyltriiodogermane (C₂H₅GeI₃) |

| Direct Iodination | Ethylgermane (C₂H₅GeH₃) | Iodine (I₂) | Progressive iodination ontosight.aithieme-connect.de | Ethyltriiodogermane (C₂H₅GeI₃) |

| Germanium Atom Slurry | Germanium Vapor/THF Slurry | Ethyl Iodide (C₂H₅I) | Ambient Temperature oup.com | Ethyltriiodogermane (C₂H₅GeI₃) |

This table compares different synthetic routes to Ethyltriiodogermane.

Ethylgermanium Trichloride Synthesis

Preparation of Substituted Ethylgermanes

The synthesis of more complex, substituted ethylgermanes often starts from simpler ethylgermane derivatives like triethylgermane (B74486) or ethylgermanium halides. These reactions allow for the introduction of a wide variety of functional groups.

For example, allylgermanes can be prepared via the reaction of allyl sulfur compounds with triorganogermanes like triphenylgermane. oup.com Similarly, triethylgermane can be used in hydrogermylation reactions. The anti-Markovnikov hydrogermylation of alkenes, catalyzed by a Lewis acid, allows for the synthesis of various functionalized alkyl-substituted triethylgermanes. thieme-connect.de For instance, reacting 4-allyl-1,2-dimethoxybenzene with triethylgermane yields (3-(3,4-dimethoxyphenyl)propyl)triethylgermane. thieme-connect.de

Another versatile method involves the use of polylithiated organogermanes. Bis(phenylthiomethyl)diethylgermane can be synthesized and subsequently undergo reductive C-S bond cleavage to form bis(lithiomethyl)diethylgermane, a building block for more complex structures. znaturforsch.com

| Starting Ethylgermane Derivative | Reagent(s) | Product Example |

| Triethylgermane (Et₃GeH) | 4-allyl-1,2-dimethoxybenzene, Lewis Acid Catalyst | (3-(3,4-Dimethoxyphenyl)propyl)triethylgermane thieme-connect.de |

| Triethylgermane (Et₃GeH) | (((3-methylbut-3-en-1-yl)oxy)methyl)benzene, Lewis Acid Catalyst | (4-(Benzyloxy)-2-methylbutyl)triethylgermane thieme-connect.de |

| Dichlorodiethylgermane | (Phenylthiomethyl)lithium | Bis(phenylthiomethyl)diethylgermane znaturforsch.com |

This table provides examples of synthetic routes to substituted ethylgermanes.

Catalytic Approaches in Ethylgermane Synthesis

The development of catalytic methods for the synthesis of organogermanium compounds, including ethylgermane, represents a significant advancement in organometallic chemistry, offering pathways with enhanced efficiency, selectivity, and milder reaction conditions compared to traditional stoichiometric methods. These approaches primarily revolve around the catalytic activation of Ge-H bonds or the formation of C-Ge bonds through various transition-metal-mediated processes. Key strategies include hydrogermylation, where a germane adds across a double or triple bond, and cross-coupling reactions that form alkyl-germanium bonds.

One of the most direct catalytic routes to ethylgermane is the hydrogermylation of ethylene (B1197577). This reaction involves the addition of a germane (GeH₄) or an organogermane (R₃GeH) across the C=C double bond of ethylene. Transition metal complexes, particularly those based on platinum, rhodium, and nickel, are known to catalyze such transformations. For instance, platinum catalysts, such as chloroplatinic acid (H₂PtCl₆) and Karstedt's catalyst, are widely used for hydrosilylation, a reaction analogous to hydrogermylation. sigmaaldrich.commdpi.comsimtec-silicone.com These catalysts are effective in promoting the addition of Si-H bonds to alkenes and are expected to show similar activity for Ge-H bonds, facilitating the synthesis of ethylgermane from germane and ethylene.

Rhodium complexes have also demonstrated significant catalytic activity in hydrogermylation reactions. oup.comresearchgate.net For example, rhodium(I) complexes are effective in the hydrogermylation of alkynes, suggesting their potential application in the hydrogermylation of ethylene to yield ethylgermane. oup.com The choice of ligands and solvent can influence the regioselectivity of the addition. oup.comresearchgate.net

Nickel catalysis offers a versatile platform for the formation of C-Ge bonds. organic-chemistry.org A notable example is the nickel-catalyzed reductive germylative alkylation of activated olefins, which constructs C-Ge and C-C bonds simultaneously. organic-chemistry.org While this method is demonstrated with more complex substrates, the fundamental mechanism involving a nickel(0) catalyst provides a basis for developing a direct synthesis of ethylgermane or its derivatives. organic-chemistry.org

Another catalytic strategy is dehydrogenative coupling, which involves the formation of a Ge-C bond with the elimination of hydrogen gas. While direct dehydrogenative coupling of ethane (B1197151) and germane is challenging, analogous reactions have been explored. For instance, the dehydrogenative coupling of alcohols with hydrosilanes is a known process, suggesting the potential for similar reactivity with germanes. weizmann.ac.il

The table below summarizes findings from research on catalytic systems for the synthesis of germane analogs, which can be considered relevant for the synthesis of ethylgermane.

| Catalyst System | Substrates | Product Type | Reaction Conditions | Yield (%) | Reference |

| Rh(acac)(C₂H₄)₂ | Phenylacetylene, Bu₃GeH | Vinylgermane | CH₂Cl₂, 40°C, 0.5h | 89 | oup.com |

| [RhCl(C₂H₄)₂]₂ | Phenylacetylene, Bu₃GeH | Vinylgermane | CH₂Cl₂, 40°C, 0.5h | 81 | oup.com |

| NiBr₂ / Mn | Activated olefin, Alkyl bromide, Chlorogermane | Alkylgermane | DMA, 35°C, 36h | up to 86 | organic-chemistry.org |

| (SIMes)CuOtBu | Methyl acrylate, Ph₃GeH | β-germylated ester | 60°C, overnight | N/A | |

| Pd(dba)₂ | Aryl iodide, Allene, Germane | Allylgermane | Toluene, 80°C, 8h | N/A |

This table presents data from analogous catalytic reactions for the synthesis of various organogermanes. Specific data for the direct catalytic synthesis of ethylgermane is limited in the reviewed literature.

Reaction Chemistry and Mechanistic Investigations of Ethylgermane

Decomposition Pathways of Ethylgermane

The decomposition of ethylgermane can be induced by thermal energy or by photochemical processes. Understanding these pathways is crucial for applications such as chemical vapor deposition (CVD), where controlled film growth is paramount.

The thermal degradation of organogermanium compounds, including ethylgermane, typically involves bond scission and subsequent reactions of the resulting fragments. While specific, detailed studies on the thermal decomposition of solely ethylgermane are not extensively documented in the provided search results, the degradation of similar organometallic compounds provides insight into potential mechanisms. For instance, the thermal degradation of polyurethanes, which also contain alkyl chains, can proceed through the dissociation of linkages to form an isocyanate and an alcohol, or through an irreversible pathway that results in a terminal alkene, carbon dioxide, and a primary amine. osti.gov The decomposition of other organometallic precursors like tetramethylsilane (B1202638) is initiated by the cleavage of the metal-carbon bond. cargohandbook.com

In the context of ethylgermane, thermal decomposition on a surface, such as in CVD processes, is expected to involve the breaking of the Ge-C or C-H bonds. This can lead to the formation of various volatile byproducts and the deposition of a germanium-containing film. The specific products and their distribution would be highly dependent on conditions such as temperature and pressure.

Photolytic decomposition utilizes light to initiate chemical reactions. Ethylgermane has been used in the laser-induced photolysis for the chemical vapor deposition of germanium films. brainly.com The process involves the absorption of photons by the ethylgermane molecule, leading to its fragmentation. The specific mechanism of photolysis, including the primary photo-fragments and subsequent reactions, is complex and depends on the wavelength of the light used. nih.gov For instance, the photolysis of hydrochlorothiazide, another complex molecule, involves the removal of a chlorine substituent upon irradiation with near-UV light. nih.gov This suggests that the photolytic decomposition of ethylgermane could involve the cleavage of the Ge-C, Ge-H, or C-H bonds, generating reactive species that contribute to film growth.

Thermal Decomposition Mechanisms

Surface Reactions and Adsorption Studies (e.g., on Ge(100), Si(100))

The interaction of ethylgermane with semiconductor surfaces is fundamental to its use in epitaxial growth. The adsorption characteristics and subsequent surface reactions determine the quality and composition of the deposited films.

The adsorption of organogermanium compounds on silicon and germanium surfaces often occurs via dissociative chemisorption. researchgate.net For instance, germane (B1219785) (GeH₄) and digermane (B87215) (Ge₂H₆) have been shown to dissociatively adsorb on Si(100), forming GeH₃ and H fragments at low temperatures. researchgate.net Similarly, the adsorption of molecules like BCl₃ and SiHCl₃ on the Si(100) surface has been studied, revealing that they readily adsorb and can undergo dissociation. mdpi.com While direct studies on ethylgermane are limited in the provided results, it is expected to follow a similar pattern, with the Ge-H or Ge-C bond breaking upon interaction with the reactive surface dangling bonds of Ge(100) or Si(100). surfacesciencewestern.com The adsorption energy and the specific configuration of the adsorbed species are influenced by factors such as surface temperature and coverage. surfacesciencewestern.com

Once adsorbed on a semiconductor surface, ethyl groups originating from precursors like ethylgermane undergo further chemical transformations. On Si(100), ethyl groups have been observed to decompose at temperatures above 500 K, yielding ethylene (B1197577) and molecular hydrogen as the primary products. researchgate.net This decomposition proceeds via a β-hydride elimination reaction, where a hydrogen atom from the β-carbon of the ethyl group is transferred to the silicon surface, leading to the formation of a C=C double bond and the subsequent desorption of ethylene. researchgate.net Isotopic labeling studies have confirmed this selective β-hydride elimination pathway on Si(100). researchgate.net

Adsorption Characteristics

Reactions with Alkali Metals and Derivatives

Ethylgermane and its derivatives can react with highly reactive alkali metals and their compounds, such as sodium amide. These reactions are often used for the synthesis of new organogermanium compounds.

The reaction of terminal alkynes with sodium amide (NaNH₂) in liquid ammonia (B1221849) is a well-established method for generating acetylide anions, which are potent nucleophiles. libretexts.org This demonstrates the strong basicity of sodium amide. masterorganicchemistry.com Given that the Ge-H bond in germanes has some acidic character, it is plausible that a strong base like sodium amide could deprotonate ethylgermane to form an ethylgermyl anion.

Potassium metal is also highly reactive, readily reacting with alcohols to form alkoxides. melscience.com Its reaction with alkyl halides can lead to coupling products. melscience.com While specific reactions between ethylgermane and potassium metal are not detailed in the provided search results, the high reactivity of potassium suggests that a reaction would likely occur, potentially leading to the formation of potassium ethylgermyl or other reduction products. escholarship.orgwikipedia.org For example, potassium reacts with ammonia to form potassium amide. melscience.com

The general reactivity of organogermyl-alkali metal compounds has been explored. For instance, triethylgermyl-lithium, -sodium, and -potassium react with aryl halides through radical and aryne processes. researchgate.net This indicates that ethylgermyl alkali metal derivatives, if formed from ethylgermane, would be reactive intermediates for further chemical synthesis.

Reactions with Germylene and Other Reactive Intermediates

The chemistry of ethylgermane is closely linked to the formation and reactions of highly reactive intermediates. wikipedia.org These transient species are typically short-lived and high-energy, but they are crucial in determining the reaction pathways and final products. wikipedia.org For ethylgermane, thermal or photochemical decomposition can lead to the formation of intermediates like the ethylgermyl radical (CH₃CH₂GeH₂•) through homolytic cleavage of a Ge-H bond, or ethylgermylene (CH₃CH₂GeH) via hydrogen elimination.

A key reaction involving ethylgermane is its dehydrogenation to form ethynylgermane. psu.edu This transformation is understood to proceed through reactive intermediates. While detailed mechanistic studies on ethylgermane itself are specific, the broader chemistry of germylenes provides significant insight. Germylenes (:GeR₂) are heavier analogues of carbenes and exhibit a rich reaction chemistry. wikipedia.org They are known to undergo reactions such as:

Dimerization and Polymerization: Free germylenes have a strong tendency to dimerize to form digermenes (R₂Ge=GeR₂) or polymerize into polygermanes. wikipedia.org The ethylgermylene intermediate would be expected to follow this pattern, leading to oligomeric or polymeric chains containing ethyl-substituted germanium.

Insertion Reactions: Germylenes can insert into various single bonds. wikipedia.org For instance, they readily insert into carbon-halogen bonds. wikipedia.orgmdpi.com An ethylgermylene intermediate could potentially insert into the Ge-H or C-H bonds of another ethylgermane molecule, leading to the formation of di- and polygermane products.

Studies on the reaction of germylene (GeH₂) with ethylene (C₂H₄) have shown the formation of ethylgermylene as a low-lying, stable intermediate, which is an isomer of ethylgermane. psu.edu The subsequent reactions of this intermediate dictate the final product distribution, highlighting the central role of such species in germanium chemistry.

Table 1: Potential Reactions of Ethylgermane-Derived Intermediates This table outlines the expected reaction types for reactive intermediates generated from ethylgermane, based on established germylene chemistry.

| Intermediate Species | Formula | Potential Reaction Type | Expected Product Class |

| Ethylgermyl Radical | CH₃CH₂GeH₂• | Radical Combination | Di- or Polygermanes |

| Ethylgermylene | CH₃CH₂GeH | Dimerization/Polymerization | Digermenes/Polygermanes |

| Ethylgermylene | CH₃CH₂GeH | Insertion into Ge-H bond | Ethyl-substituted Digermanes |

| Ethylgermylene | CH₃CH₂GeH | Insertion into C-X bond | Functionalized Organogermanes |

Substitution and Derivatization Reactions of the Ge-H Bond

The germanium-hydrogen (Ge-H) bond in ethylgermane is the primary site of its reactivity, allowing for a variety of substitution and derivatization reactions. This reactivity is analogous to the C-H bond activation in organic compounds but is generally more facile due to the longer and more polar nature of the Ge-H bond. wikipedia.org These reactions are fundamental for synthesizing more complex ethylgermyl compounds.

One of the most common derivatization reactions is halogenation. The Ge-H bond can be readily converted to a germanium-halogen (Ge-X) bond by reaction with elemental halogens or other halogenating agents. This substitution proceeds sequentially, allowing for the potential synthesis of mono-, di-, and tri-halogenated ethylgermanes.

Another significant class of reactions is hydrogermylation, which involves the addition of the Ge-H bond across an unsaturated C-C bond (double or triple bond). This reaction, often catalyzed by transition metals or initiated by radicals, is a powerful tool for forming new carbon-germanium bonds. While specific studies on ethylgermane are not broadly detailed, the general reactivity of hydrogermanes suggests that ethylgermane would react with alkenes and alkynes to yield tetra-substituted organogermanes.

Table 2: Representative Derivatization Reactions of the Ge-H Bond in Ethylgermane This table illustrates potential substitution and addition reactions starting from ethylgermane.

| Reactant | Reagent | Reaction Type | Product Name | Product Formula |

| Ethylgermane | Cl₂ (1 eq.) | Substitution | Ethylchlorogermane | CH₃CH₂GeH₂Cl |

| Ethylgermane | Br₂ (2 eq.) | Substitution | Ethyldibromogermane | CH₃CH₂GeHBr₂ |

| Ethylgermane | H-C≡C-R | Hydrogermylation (Addition) | Ethyl(vinyl)germane derivative | CH₃CH₂GeH₂(CH=CHR) |

| Ethylgermane | H₂C=CH-R | Hydrogermylation (Addition) | Ethyl(alkyl)germane derivative | CH₃CH₂GeH₂(CH₂CH₂R) |

Advanced Spectroscopic Characterization of Ethylgermane Systems

Vibrational Spectroscopy (Infrared and Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for the structural elucidation of molecules like ethylgermane by probing their characteristic molecular vibrations. libretexts.orgrsc.org These techniques provide complementary information based on different selection rules: IR spectroscopy measures the absorption of infrared radiation due to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects light scattering from vibrations that modulate the molecule's polarizability. znaturforsch.com The resulting spectra offer a unique "fingerprint" of the molecule, revealing details about its functional groups, bond strengths, and symmetry. core.ac.uk

The vibrational spectra of ethylgermane and its derivatives have been the subject of detailed investigations. Studies on related compounds, such as ethyl bromogermane (B14162278) (CH₃CH₂GeH₂Br), have utilized gas-phase infrared spectra and liquid-phase Raman spectra to perform comprehensive vibrational assignments. tandfonline.com For instance, in ethyl bromogermane, researchers have identified distinct vibrational modes for both the more stable gauche and the higher-energy trans conformers. tandfonline.comtandfonline.com The enthalpy difference between these conformers can be determined through variable-temperature infrared studies of samples dissolved in liquified noble gases like krypton. tandfonline.comtandfonline.com

A complete vibrational assignment is typically based on infrared band contours, relative intensities, Raman depolarization values, and group frequencies. tandfonline.com For example, the Ge-H stretching modes in germane (B1219785) derivatives typically appear in a specific region of the infrared spectrum. The analysis of these spectra is often supported by normal coordinate calculations, which use force constants derived from ab initio quantum chemical calculations to simulate the vibrational frequencies and aid in the assignment of observed spectral bands. nih.gov The comparison of spectra between gaseous, liquid, and solid states can also provide insights into intermolecular interactions and conformational changes upon crystallization. nih.gov In the solid state, splitting of normal modes can indicate the presence of multiple molecules within the primitive cell of the crystal lattice. nih.gov

The table below presents a selection of assigned vibrational frequencies for the related molecule ethylstannane, illustrating the types of modes identified through IR and Raman spectroscopy.

| Assignment | Frequency (cm⁻¹) | Spectroscopic Method |

|---|---|---|

| CH₃ antisym stretch | 2968 | IR |

| CH₂ sym stretch | 2922 | IR |

| SnH₃ sym stretch | 1856 | IR |

| CH₃ deformation | 1462 | IR |

| CH₂ wag | 1195 | IR |

| C-C stretch | 1015 | Raman |

| Sn-C stretch | 527 | Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the molecular structure of organogermanium compounds by probing the magnetic properties of atomic nuclei. nanalysis.com It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. pitt.edu For ethylgermane, ¹H, ¹³C, and ⁷³Ge NMR are the most relevant techniques.

⁷³Ge NMR: Germanium has only one NMR-active isotope, ⁷³Ge, which has a nuclear spin of I = 9/2. huji.ac.il Its low natural abundance (7.73%) and large quadrupole moment make it a challenging nucleus to study, often resulting in broad signals. huji.ac.ilresearchgate.net Despite these challenges, ⁷³Ge NMR is a valuable tool for investigating the immediate coordination environment of the germanium atom. huji.ac.il The chemical shift range for ⁷³Ge is very wide, allowing for the differentiation of germanium in various chemical states. huji.ac.il High-resolution solid-state ⁷³Ge NMR spectroscopy, using techniques like magic-angle spinning (MAS), has been successfully applied to organogermanium compounds, providing insights into their structure in the solid phase. rsc.orgrsc.org Coupling constants between ⁷³Ge and other nuclei, such as ¹H and ¹³C, provide direct evidence of bonding. For example, one-bond ⁷³Ge-¹H coupling constants (¹J(Ge,H)) are typically in the range of 88 to 98 Hz. huji.ac.il

The following table summarizes typical NMR parameters for nuclei in ethylgermane and related compounds.

| Nucleus | Parameter | Typical Value/Range | Reference Compound/System |

|---|---|---|---|

| ¹H | ³J(H-H) in ethyl group | ~7.8 Hz | Ethylgermanium compounds rsc.org |

| ⁷³Ge | ¹J(Ge-H) | 88 - 98 Hz | Organogermanes huji.ac.il |

| ⁷³Ge | ¹J(Ge-¹³C) | -18.7 Hz | Tetramethylgermane huji.ac.il |

| ¹³C | δ (Ge-CH₂) in Tris(tributylstannylmethyl)ethylgermane | -0.23 ppm | Tris(tributylstannylmethyl)ethylgermane znaturforsch.com |

| ¹H | δ (GeH₃) in Ethyldigermane | 2.75 ppm (complex) | Ethyldigermane rsc.org |

Mass Spectrometry for Isotopic Analysis and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. elgalabwater.com For ethylgermane, MS is particularly useful for confirming its identity and studying its fragmentation pathways under ionization. tandfonline.com The natural isotopic abundance of germanium (⁵ isotopes: ⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁴Ge, and ⁷⁶Ge) results in a characteristic and complex isotopic pattern for the molecular ion and any germanium-containing fragments, which serves as a definitive signature for their presence. rsc.org

The mass spectrum of naturally abundant ethylgermane has been investigated in detail. tandfonline.comtandfonline.com Under electron ionization, the ethylgermane molecule (CH₃CH₂GeH₃) undergoes fragmentation. The fragmentation pattern reveals the relative stability of different ionic species. slideshare.net A key finding is that the most abundant peak in the spectrum (the base peak) is not the parent molecular ion but occurs at m/z 74, corresponding to a GeHₓ⁺ ion (where x is likely 2, given the mass of ⁷²Ge). tandfonline.comtandfonline.com This indicates that the loss of the ethyl group and hydrogen atoms from the parent ion is a highly favorable process.

Metastable peaks can also be observed in the mass spectrum. tandfonline.com These broad peaks arise from ions that decompose after leaving the ion source but before reaching the detector. The analysis of metastable transitions provides direct evidence for specific fragmentation pathways. For ethylgermane, five such metastable peaks have been reported, confirming various fragmentation steps involving the naturally occurring germanium isotopes. tandfonline.comtandfonline.com

The table below details the main ion groups and metastable peaks observed in the mass spectrum of ethylgermane. tandfonline.com

| m/z Range | Corresponding Ion Group | Key Feature |

|---|---|---|

| 100 - 109 | C₂H₅GeHₓ⁺ (Parent ions) | Low intensity relative to base peak tandfonline.com |

| 70 - 79 | GeHₓ⁺ | Contains the base peak at m/z 74 tandfonline.comtandfonline.com |

| 48.90 | Metastable Peak | Indicates a specific fragmentation transition tandfonline.com |

| 50.82 | Metastable Peak | Indicates a specific fragmentation transition tandfonline.com |

| 52.64 | Metastable Peak | Indicates a specific fragmentation transition tandfonline.com |

| 54.47 | Metastable Peak | Indicates a specific fragmentation transition tandfonline.com |

| 56.30 | Metastable Peak | Indicates a specific fragmentation transition tandfonline.com |

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's structure in the solid state. While a specific crystal structure determination for ethylgermane itself is not prominently available, extensive crystallographic studies on related organogermanium compounds provide significant insight into the expected structural parameters. wikipedia.org

In organogermanium(IV) compounds, the germanium atom typically adopts a distorted tetrahedral geometry. mdpi.com For example, the crystal structure of tetraphenylgermane (B86223) has been studied using solid-state NMR in conjunction with known X-ray data. rsc.org In more complex structures, such as germoxanes like [(p-F₃CC₆H₄)₃Ge]₂O, the Ge-O-Ge bond angle is a key parameter, influencing the distance between germanium atoms. mdpi.com The Ge-C bond lengths in various (phenylthiomethyl)germanes have been found to be in the range of 1.933 to 1.995 Å. znaturforsch.com

These studies show that the C-Ge bond length is a stable parameter, though it can be slightly influenced by the electronic nature of the other substituents on the germanium atom. The solid-state packing is governed by intermolecular forces, which can include van der Waals interactions and, in compounds with appropriate functional groups like germanols (containing Ge-OH), hydrogen bonding. wikipedia.org The analysis of crystal structures of various organogermanium compounds allows for the establishment of structural motifs and trends that are applicable to the broader class of these molecules, including ethylgermane. mdpi.com

The following table presents typical structural parameters for organogermanium compounds as determined by X-ray crystallography.

| Compound Type | Parameter | Value / Range | Reference |

|---|---|---|---|

| (Phenylthiomethyl)germanes | Ge-C Bond Length | 1.933 - 1.995 Å | znaturforsch.com |

| Digermoxanes | Ge-O-Ge Bond Angle | ~133° | mdpi.com |

| Digermoxanes | Ge···Ge Separation | ~3.26 Å | mdpi.com |

| H₃GeONMe₂ | Ge-O Bond Length | 1.815 Å | researchgate.net |

| Tetrahedral Ge(IV) | Coordination Geometry | Distorted Tetrahedral | mdpi.com |

Photoelectron Spectroscopy (e.g., XPS) for Surface Chemical Composition in Thin Films

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. kratos.comdiva-portal.org XPS is particularly valuable for the characterization of thin films, where surface chemistry dictates the material's properties and performance. rockymountainlabs.com Although specific XPS studies focused solely on ethylgermane are not widely reported, the principles of the technique are directly applicable to analyzing surfaces and thin films derived from ethylgermane as a precursor, for instance, in semiconductor manufacturing. google.com

In an XPS experiment, a sample is irradiated with a beam of X-rays, causing the emission of core-level electrons. diva-portal.org The binding energy of these photoelectrons is characteristic of the element from which they were emitted and its chemical state (e.g., oxidation state). kratos.com For a thin film grown using an ethylgermane precursor, XPS could be used to:

Determine Elemental Composition: Quantify the relative amounts of Germanium (Ge), Carbon (C), and any contaminants (like Oxygen) on the surface. rockymountainlabs.com

Analyze Chemical States: The high-resolution spectrum of the Ge 3d peak, for example, would reveal the presence of different germanium species. Metallic germanium (Ge⁰), germanium suboxides (GeOₓ), and germanium carbide (Ge-C) all have distinct binding energies. This allows for the assessment of film quality and the extent of oxidation or carbide formation.

Perform Depth Profiling: When combined with ion sputtering (a destructive method) or by using angle-resolved XPS (ARXPS, a non-destructive method), it is possible to obtain a compositional profile as a function of depth into the film. kratos.comspecs-group.com This is crucial for analyzing layered structures or interfaces.

The surface sensitivity of XPS, typically probing the top 2-10 nanometers, makes it an ideal tool for quality control in the deposition of Ge-containing films for electronic and optical applications. rockymountainlabs.com

| Analytical Goal | XPS Capability | Information Obtained |

|---|---|---|

| Verify Film Composition | Quantitative Elemental Analysis | Stoichiometry (e.g., Ge:C ratio), presence of oxygen kratos.com |

| Assess Chemical Purity | Chemical State Analysis | Binding energies of Ge, C peaks identify oxidation states (GeO₂, GeO) and bonding (Ge-C) diva-portal.org |

| Characterize Interfaces | Depth Profiling (Sputtering or ARXPS) | Elemental distribution through the film thickness and at the substrate interface specs-group.com |

| Detect Surface Impurities | High Surface Sensitivity | Identification of adventitious carbon or other surface contaminants rockymountainlabs.com |

Advanced Spectroscopic Techniques for Investigating Electronic States and Dynamics

Beyond routine structural characterization, advanced spectroscopic techniques are employed to investigate the fundamental properties of ethylgermane, including its precise gas-phase structure, electronic excited states, and dissociation dynamics. bristoldynamics.com

Microwave Spectroscopy: This high-resolution technique probes the pure rotational transitions of molecules in the gas phase. It provides extremely accurate rotational constants, from which precise molecular structures (bond lengths and angles) can be derived. researchgate.net Microwave spectra of several isotopic species of ethylgermane (involving ⁷⁰Ge, ⁷²Ge, and ⁷⁴Ge) have been recorded. researchgate.net Analysis of these spectra allows for the determination of structural parameters. For related molecules like ethynylgermane, the Stark effect in the microwave spectrum has been used to determine the molecule's dipole moment, and hyperfine splitting in ⁷³Ge transitions yields the nuclear quadrupole coupling constant. researchgate.net

Photodissociation Dynamics: These studies explore the fate of a molecule after it absorbs light and is promoted to an electronic excited state. psu.edu Techniques like H-atom Rydberg time-of-flight (HRTOF) and velocity map imaging (VMI) are used to study the fragmentation of molecules. nsf.govnih.gov While direct photodissociation studies on ethylgermane are less common, research on the closely related ethyl radical (C₂H₅•), which could be a product of ethylgermane decomposition, provides relevant insight. nsf.gov Upon UV excitation, the ethyl radical can dissociate into an ethylene (B1197577) molecule and a hydrogen atom. These experiments measure the kinetic energy and angular distribution of the fragments, revealing the dissociation mechanism, whether it is a fast, direct process or an indirect one involving internal energy redistribution. nsf.gov Such studies provide critical tests for theoretical models of chemical reaction dynamics on excited-state potential energy surfaces. aps.org

The table below summarizes key findings from advanced spectroscopic studies on ethylgermane and related species.

| Technique | Molecule | Finding / Measured Parameter | Reference |

|---|---|---|---|

| Microwave Spectroscopy | Ethynylgermane (GeH₃CCH) | Dipole Moment: 0.136 D | researchgate.net |

| Microwave Spectroscopy | Ethynylgermane (⁷³GeH₃CCH) | Nuclear Quadrupole Coupling (eQq): +32.5 MHz | researchgate.net |

| Photodissociation Dynamics (HRTOF) | Ethyl Radical (C₂H₅•) | Identified three dissociation channels with different kinetic energy releases | nsf.gov |

| Photodissociation Dynamics (VMI) | Ethyl Radical Isotopologues | Investigated site-specific hydrogen-atom elimination mechanisms | nih.gov |

Theoretical and Computational Studies of Ethylgermane

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the arrangement of electrons and the nature of chemical bonds within a molecule. rsc.org These methods, ranging from Density Functional Theory (DFT) to high-level ab initio techniques, provide a detailed picture of molecular orbitals, charge distribution, and the forces holding atoms together. mdpi.comwikipedia.org

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational efficiency. wikipedia.orgyoutube.com It is used to investigate the electronic structure of many-body systems by focusing on the electron density. ukm.my DFT applications for ethylgermane would typically involve:

Geometry Optimization: Determining the lowest energy structure by finding the minimum on the potential energy surface. For ethylgermane, this involves optimizing bond lengths, bond angles, and dihedral angles.

Electronic Property Calculation: Computing properties like molecular orbital energies (HOMO, LUMO), atomic charges, and the molecular electrostatic potential. These calculations help in understanding the molecule's reactivity and intermolecular interactions. mdpi.com

Vibrational Analysis: Calculating vibrational frequencies which can be compared with experimental infrared and Raman spectra to confirm the structure and assign spectral bands.

DFT functionals, such as B3LYP or M06-2X, are often paired with various basis sets (e.g., 6-31G(d), aug-cc-pVTZ) to achieve the desired accuracy for the system under study. kaust.edu.samdpi.com The choice of functional and basis set is crucial for obtaining reliable results. researchgate.net

Interactive Table: Representative DFT-Calculated Properties of Ethylgermane

| Property | Calculated Value | Method/Basis Set |

| Ge-C Bond Length | Value | e.g., B3LYP/6-31G(d) |

| C-C Bond Length | Value | e.g., B3LYP/6-31G(d) |

| Ge-H Bond Length | Value | e.g., B3LYP/6-31G(d) |

| C-H Bond Length | Value | e.g., B3LYP/6-31G(d) |

| ∠C-Ge-H Angle | Value | e.g., B3LYP/6-31G(d) |

| Dipole Moment | Value | e.g., B3LYP/6-31G(d) |

Note: The values in this table are placeholders and would be populated with data from specific DFT studies on ethylgermane.

Ab initio methods are based on first principles, solving the Schrödinger equation without empirical parameters. wikipedia.org These methods are generally more computationally demanding than DFT but can offer higher accuracy. libretexts.org For ethylgermane, ab initio calculations, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)), can provide benchmark data for: libretexts.org

Accurate Geometries and Energies: Providing highly reliable molecular structures and total energies.

Electron Correlation Effects: Explicitly accounting for the correlated motion of electrons, which is crucial for a precise description of chemical bonding.

Excited States and Response Properties: Calculating properties like polarizability and hyperpolarizability, which describe the molecule's response to external electric fields. nih.gov

A study on 1,2-difluoroethane (B1293797) highlights the use of ab initio calculations for determining conformational analysis and barriers to internal rotation, a type of analysis that is also highly relevant to the study of ethylgermane's structure and dynamics. acs.org

Density Functional Theory (DFT) Applications

Modeling of Reaction Potential Energy Surfaces and Transition States

A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. muni.cz Modeling the PES is crucial for understanding chemical reactions. pythoninchemistry.org For ethylgermane, this involves:

Mapping Reaction Pathways: Identifying the minimum energy path a reaction follows from reactants to products. pythoninchemistry.org

Locating Transition States: Finding the saddle points on the PES, which correspond to the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy and the rate of the reaction. gatech.edu

Predicting Reaction Dynamics: Using the PES to simulate the trajectory of a reaction, providing insights into the reaction mechanism. numberanalytics.comwayne.edu

Computational tools can trace the intrinsic reaction coordinate (IRC) from a transition state down to the reactants and products, confirming that the located transition state connects the desired minima on the PES. researchgate.net

Theoretical Investigations of Thermochemical Properties and Stabilities

Theoretical methods are powerful tools for predicting the thermochemical properties of molecules, which are essential for understanding their stability and reactivity. osti.gov High-accuracy composite methods like the G3 theory can be used to calculate: kaust.edu.samdpi.com

Enthalpy of Formation (ΔfH°): The change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. anl.gov

Entropy (S°): A measure of the disorder or randomness of a system.

Heat Capacity (Cp): The amount of heat required to raise the temperature of a substance by a certain amount.

These calculations rely on obtaining accurate optimized geometries, vibrational frequencies, and electronic energies. kaust.edu.sa The Active Thermochemical Tables (ATcT) approach, which combines theoretical data with all available experimental results into a comprehensive thermochemical network, provides highly accurate and reliable thermochemical values. anl.gov While specific extensive ATcT data for ethylgermane is not detailed in the provided context, the methodology is directly applicable.

Interactive Table: Calculated Thermochemical Data for Ethylgermane

| Property | Calculated Value (kJ/mol) | Method |

| Enthalpy of Formation (ΔfH°₂₉₈) | Value | e.g., G3 Theory |

| Standard Entropy (S°₂₉₈) | Value | e.g., Statistical Thermodynamics |

| Heat Capacity (Cp₂₉₈) | Value | e.g., Statistical Thermodynamics |

Note: The values in this table are placeholders and would be populated with data from specific theoretical studies on ethylgermane.

Electronic Stress Tensor Analysis for Chemical Bonding Description

The electronic stress tensor is a quantum mechanical tool that provides a detailed description of the internal forces acting on electrons within a molecule. kyoto-u.ac.jpcore.ac.uknih.gov This analysis offers a unique perspective on chemical bonding that goes beyond traditional orbital-based models. aip.orgnih.gov Key insights from stress tensor analysis include:

Bond Strength and Characterization: The eigenvalues of the stress tensor at a bond critical point can be used to characterize the strength and nature of the bond (e.g., covalent, ionic). aip.org

Identifying Covalent Bonds: The concept of a "spindle structure" in the stress tensor field can be used to identify and characterize covalent bonds. kyoto-u.ac.jp

Predicting Reactivity: The stress tensor can reveal regions of electronic strain, pointing to areas of a molecule that are more susceptible to chemical attack or rearrangement. nih.gov

This method provides a powerful way to visualize and quantify the forces that define the chemical structure and stability of molecules like ethylgermane. nih.gov

Applications of Ethylgermane in Advanced Materials Science and Engineering

Precursor in Semiconductor Manufacturing

Ethylgermane serves as a crucial precursor in the manufacturing of semiconductors. ontosight.aikfpi.com Precursors are essential chemical compounds that, through controlled reactions, deposit thin films of desired materials onto a substrate. sk-materials.com This process is fundamental to building the complex, layered architectures of modern microchips. kfpi.comsk-materials.com

Ethylgermane is utilized for the deposition of thin films containing germanium, such as pure germanium (Ge) and silicon-germanium (SiGe) alloys. ontosight.aigoogle.com These films are critical components in a variety of semiconductor devices. ontosight.ai The use of a germanium seed layer can significantly improve the quality of subsequently deposited films, leading to smoother surfaces and better electrical conductivity. nih.gov For instance, a two-step growth approach at low temperatures (around 350°C) using a reactive thermal chemical vapor deposition (RTCVD) process has been shown to produce high-quality, Ge-rich SiGe epilayers on silicon substrates. rsc.org This method involves the growth of a seed layer, followed by annealing and a second epitaxial growth step, resulting in a film with minimal defects and a high degree of strain relaxation. rsc.org

| Parameter | Value | Reference |

| Deposition Temperature | 350 °C | rsc.org |

| Resulting Film | Ge-rich Si₁₋ₓGeₓ | rsc.org |

| Surface Roughness (RMS) | 1.02 nm | rsc.org |

| Threading Dislocation Density | ~4.5 x 10⁵/cm² | rsc.org |

| Strain Relaxation | Up to 100% | rsc.org |

The deposition of these germanium-containing films is achieved through various epitaxial growth techniques, where the crystalline structure of the deposited film aligns with that of the substrate. numberanalytics.comkindle-tech.com Ethylgermane is compatible with several key deposition methods:

Chemical Vapor Deposition (CVD) : A process where a thin film is formed on a substrate through a chemical reaction of vapor-phase precursors. numberanalytics.comndl.gov.in Ethylgermane is a suitable precursor for CVD applications. google.com

Metal-Organic Chemical Vapor Deposition (MOCVD) : A variation of CVD that uses metal-organic compounds as precursors. numberanalytics.comkindle-tech.com This technique offers precise control over film composition and thickness, making it ideal for creating complex semiconductor structures. ndl.gov.inpreprints.org

Plasma-Enhanced Chemical Vapor Deposition (PECVD) : This technique utilizes plasma to energize the precursor gases, allowing for deposition at lower temperatures than traditional CVD. numberanalytics.compreprints.org PECVD is known for its speed and versatility. hzo.com

Atomic Layer Deposition (ALD) : ALD is a technique that deposits materials one atomic layer at a time, providing exceptional control over film thickness and conformality. numberanalytics.com This method is particularly useful for creating the precise, ultra-thin layers required in advanced microelectronics. kfpi.com

The germanium-containing films produced using ethylgermane as a precursor are fundamental to the functionality of various microelectronic and optoelectronic devices. gelest.comgoogle.com SiGe films, for example, are used in high-frequency heterojunction bipolar transistors (HBTs) and in the fabrication of strained silicon for improved chip performance. google.com The ability to create high-quality, thin films with specific electronic and optical properties is essential for the advancement of technologies such as transistors, solar cells, and lasers. ontosight.aikindle-tech.com

Epitaxial Growth Techniques (CVD, MOCVD, PECVD, ALD)

Formation of Germanium Nanostructures (e.g., Nanowires, Quantum Dots)

Ethylgermane is also instrumental in the formation of germanium nanostructures, such as nanowires and quantum dots. pdeaamcollege.edu.in These structures exhibit unique quantum mechanical properties due to their small size.

Germanium Nanowires : These one-dimensional structures have potential applications in sensing, optoelectronics, and photocatalysis. pdeaamcollege.edu.in They can be synthesized through methods like vapor transport, where control of experimental parameters like temperature and pressure is crucial for determining the morphology and crystal structure of the nanowires. pdeaamcollege.edu.in

Germanium Quantum Dots (QDs) : These are semiconductor nanocrystals that confine charge carriers in all three dimensions. The formation of Ge QDs can be achieved through heteroepitaxial growth, where the lattice mismatch between germanium and a substrate like silicon drives the self-assembly of these nanostructures. nanoelectronicsgroup.blogtorvergata.it A thermally-driven process has also been demonstrated for forming Ge QDs on the sidewalls of GaAs nanowires. arxiv.org These QDs have promising applications in nanoelectronics and optoelectronics. torvergata.it For instance, Ge QDs with sizes ranging from 6-10 nm have been successfully grown on GaN nanowires using molecular beam epitaxy. spbstu.ru

| Nanostructure | Formation Method | Key Features/Applications | Reference |

| Germanium Nanowires | Vapor Transport | Single crystalline, applications in sensing and optoelectronics. | pdeaamcollege.edu.in |

| Germanium Quantum Dots | Heteroepitaxial Growth (e.g., on Si) | Self-assembled, size-dependent properties for nanoelectronics. | nanoelectronicsgroup.blogtorvergata.it |

| Germanium Quantum Dots | Molecular Beam Epitaxy (e.g., on GaN nanowires) | 6-10 nm in size, diamond cubic crystal structure. | spbstu.ru |

| Germanium Quantum Dots | Thermally-driven formation (e.g., on GaAs nanowires) | Surfactant-free method for integrating QDs on nanowires. | arxiv.org |

Development of Organogermanium Polymers and Hybrid Materials

Ethylgermane can serve as a monomer or precursor in the synthesis of organogermanium polymers and hybrid materials. researchgate.net These materials combine the properties of germanium with the processability of polymers, leading to unique optical and electronic characteristics. researchgate.net

Organogermanium Polymers : Polymers containing germanium in their main chain, such as polygermanes, can exhibit properties like σ-conjugation, leading to interesting light absorption and conductivity characteristics. researchgate.net

Hybrid Materials : These materials integrate polymers with other components, such as inorganic nanoparticles or biomacromolecules, to create multifunctional materials with a wide range of applications in areas like energy, health, and electronics. mdpi.comelsevier.comupatras.gr The development of responsive polymers that can be conjugated to biomacromolecules opens up possibilities for creating "smart" hybrid materials. nih.gov

Catalytic Applications as a Precursor for Metal Catalysts

Ethylgermane can be used as a precursor to create supported metal catalysts. In this application, the organogermanium compound is decomposed to deposit germanium onto a support material, which can then act as a catalyst or a support for other catalytically active metals. researchgate.net The use of oil-soluble organometallic precursors is a common method for creating highly dispersed catalysts for processes like heavy oil hydrocracking. mdpi.com The precursor is activated in-situ, forming highly active metal sulfide (B99878) nanocrystals. mdpi.com Similarly, metal precursors can be dissolved and then reduced to form metal nanoparticles on a support like activated carbon, creating a catalyst with a high surface area of active sites. beilstein-journals.org

Ethylgermane Within the Broader Context of Organogermanium Chemistry

Comparative Reactivity and Stability with Other Alkylgermanes

The reactivity and stability of ethylgermane are best understood when compared with other alkylgermanes, such as methylgermane and isobutylgermane. Generally, organogermanium compounds exhibit reactivity intermediate between those of organosilicon and organotin compounds. wikipedia.org The Ge-C and Ge-H bonds are central to their chemical behavior. While Ge-C bonds are relatively stable and air-tolerant, Ge-H bonds are susceptible to oxidation. wikipedia.org

The nature of the alkyl group influences the compound's properties. For instance, substituting a methyl group with an ethyl group in digermane (B87215) compounds results in observable changes in spectroscopic data. The Ge-C stretching frequency is lower in the ethyl compound (566 cm⁻¹) compared to the methyl analogue (591 cm⁻¹). rsc.org This suggests a slight weakening or change in the vibrational characteristics of the bond due to the different alkyl substituent.

In terms of electrochemical stability, studies on diorganogermanium(IV) catecholates have shown that diethylgermanium derivatives are more stable upon electrochemical oxidation compared to their diphenylgermanium counterparts. mdpi.com The monocationic complex generated from the diethylgermane (B158070) derivative shows greater stability, indicating that alkyl groups like ethyl can favorably influence the stability of oxidized species compared to aryl groups. mdpi.com

The thermal stability of alkylgermanes is a critical factor in their application as precursors in deposition processes. The Ge-C bond in many alkylgermanes can be cleaved at moderate temperatures to yield pure germanium, a property that is harnessed in materials synthesis. researchgate.net Compounds like isobutylgermane are noted for their use in Metal-Organic Vapor Phase Epitaxy (MOVPE), highlighting the suitability of branched and straight-chain alkylgermanes for such applications. wikipedia.orgresearchgate.net

Table 1: Comparative Properties of Selected Alkylgermanes

| Property | Methyldigermane | Ethyldigermane | Isobutylgermane |

|---|---|---|---|

| Formula | CH₃GeH₂GeH₃ | CH₃CH₂GeH₂GeH₃ | (CH₃)₂CHCH₂GeH₃ |

| Ge-C Stretch (cm⁻¹) | 591 rsc.org | 566 rsc.org | N/A |

| Application Note | Studied for fundamental properties. rsc.org | Studied for fundamental properties. rsc.org | Used as a precursor in MOVPE for Ge films. wikipedia.orgresearchgate.net |

| Stability Characteristic | The digermanyl group is relatively stable. rsc.org | More stable than digermanyl halides. rsc.org | A liquid precursor suitable for semiconductor deposition. researchgate.net |

Analogous Chemistry with Silicon and Tin Organometallics

As elements of Group 14, germanium, silicon, and tin share significant chemical similarities, which are reflected in their organometallic derivatives. The reactivity of these organometallics generally increases down the group: Si < Ge < Sn. wikipedia.orgresearchgate.net Organogermanium compounds like ethylgermane are often compared to their silicon analogues (organosilanes) and tin analogues (organostannanes).

Organogermanes and organosilanes are highly stable compared to the more reactive organotin compounds. researchgate.net Both organogermanium and organosilicon compounds can be prepared through similar synthetic routes, such as the copper-catalyzed direct reaction of alkyl halides with the respective metal. researchgate.net However, a key difference in reactivity is the absence of a Brook-type rearrangement for germanium, a reaction characteristic of certain organosilicon compounds where a silyl (B83357) group migrates from carbon to oxygen. researchgate.net

Spectroscopic comparisons also highlight the similarities and subtle differences. The J-coupling constants between germanium and adjacent protons in ethylgermanium compounds are comparable to the Si-H couplings in analogous ethylsilanes. rsc.org Acidity measurements of aryl germanes and silanes in liquid ammonia (B1221849) have indicated that the silyl group is more electron-donating than the germyl (B1233479) group. mcmaster.ca This affects the properties of the aromatic ring attached to the metalloid. mcmaster.ca The Ge-H bond's polarity is sensitive to its substituents; electron-donating alkyl groups like ethyl result in a slightly positive polarization on the germanium atom. researchgate.net

Table 2: Comparison of Ethyl- Substituted Group 14 Hydrides

| Property | Ethylsilane (CH₃CH₂SiH₃) | Ethylgermane (CH₃CH₂GeH₃) | Ethylstannane (CH₃CH₂SnH₃) |

|---|---|---|---|

| Relative Reactivity | Least Reactive wikipedia.orgresearchgate.net | Intermediate Reactivity wikipedia.orgresearchgate.net | Most Reactive researchgate.net |

| Bond Stability (M-C) | High | High | Lower |

| Rearrangement Rxns | Undergoes Brook Rearrangement researchgate.net | Does not undergo similar rearrangements researchgate.net | N/A |

| Synthetic Analogy | Can be prepared by similar methods researchgate.net | Can be prepared by similar methods researchgate.net | N/A |

Role in the Synthesis of Complex Organogermanium Frameworks

Ethylgermane and its derivatives serve as fundamental building blocks for constructing more elaborate organogermanium structures. The reactivity of the Ge-H or Ge-halogen bonds in ethylgermane derivatives allows for their use in a variety of synthetic transformations.

One primary application is in the formation of Ge-Ge bonds, a process known as catenation. wikipedia.org While simple precursors are often used, the principles extend to building larger frameworks. For example, triethylgermane (B74486) has been used in reactions with diethylzinc (B1219324) to produce organogermanium-zinc compounds, which upon hydrolysis yield products including pentaethyldigermane, demonstrating the formation of a Ge-Ge linkage. iupac.org

Ethylgermanium halides, such as diethylgermanium dichloride, are key precursors for complex structures. They undergo exchange reactions with catechols in the presence of a base to form diorganogermanium(IV) catecholates. mdpi.com This synthetic route provides access to tetracoordinate germanium complexes with specialized ligands. mdpi.com

Furthermore, ethylgermane derivatives are crucial in the synthesis of organogermanium sesquioxides, a class of compounds investigated for their biological activities. For instance, β-chloroformyl ethyl germanium trichloride (B1173362), derived from trichlorogermane, reacts with amino acids like ethyl glutamate (B1630785) to form novel germanium sesquioxides. nih.gov This highlights the role of the ethylgermyl moiety as a foundational unit that is incorporated into a larger, functional molecular architecture. nih.gov The initial synthesis often involves the reaction of an alkali metal germyl salt, like sodium germanyl, with an appropriate alkyl halide, such as ethyl bromide, to produce the basic alkylgermane. researchgate.net

Influence on the Development of Germanium-Based Functional Materials

The properties of ethylgermane and other alkylgermanes make them important precursors for the creation of advanced germanium-based functional materials, particularly in the semiconductor industry. Their volatility and ability to decompose cleanly at specific temperatures are critical for vapor deposition techniques.

Ethylgermane is considered a suitable organometallic precursor for Chemical Vapor Deposition (CVD) and Metal-Organic Vapor Phase Epitaxy (MOVPE). researchgate.netgoogle.com These processes are used to grow thin films of germanium and silicon-germanium (SiGe) alloys. google.com SiGe films are vital in high-frequency BiCMOS (Bipolar Complementary Metal-Oxide-Semiconductor) technologies, where they form the base of heterojunction bipolar transistors (HBTs). google.com The use of organogermanium precursors like ethylgermane or isobutylgermane allows for the deposition of high-purity germanium material, as the Ge-C bonds can be cleaved effectively at moderate temperatures. researchgate.net

The choice of precursor influences the properties of the resulting film. Alkylgermanes are often preferred over germane (B1219785) (GeH₄) in some MOVPE systems due to safety and handling considerations; liquid precursors like isobutylgermane are easier to introduce into the reactor than the explosive GeH₄ gas. researchgate.net This has enabled the seamless growth of Ge and GaAs buffer layers in the same reactor, which is important for fabricating certain types of lasers. researchgate.net

Beyond thin films, organogermanium compounds are foundational to emerging materials. For example, the functionalization of 2D germanium materials like germanene can be achieved using organometallic chemistry principles, creating a new family of smart materials with tailored properties. rsc.org The development of germanium nanowires for next-generation electronics also relies on CVD processes where organogermanium compounds can serve as the source material. tuwien.at

Industrial and Research Precursors and Catalytic Agents in Ethylgermane Chemistry

Germanium Source Materials for Ethylgermane Synthesis

The production of ethylgermane (C₂H₅GeH₃) begins with fundamental germanium compounds that are functionalized and subsequently reduced. The choice of starting material is critical for the efficiency and purity of the final product.

Organometallic compounds used as precursors are often prepared from a starting compound of the formula MY₄, where M is germanium and Y is a reactive group, typically a halogen. google.com A common pathway involves the creation of an ethylgermanium halide, which is then reduced to form ethylgermane. For instance, ethylgermanium trichloride (B1173362) (EtGeCl₃) can be synthesized and subsequently reduced using a reducing agent like lithium aluminum hydride (LiAlH₄) in an ether solvent to yield ethylgermane. google.com

Key precursors in this synthesis chain include:

Germanium Tetrachloride (GeCl₄): A primary starting material for producing various organogermanium compounds.

Ethylgermanium Trichloride (C₂H₅GeCl₃): An essential intermediate that is directly reduced to ethylgermane. google.comamericanelements.com It is recognized as a precursor material for thin film deposition and other industrial chemistry applications. americanelements.com

Reducing Agents: Strong reducing agents are necessary for the final synthesis step. Lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are commonly used for this purpose. google.com

Polylithiated Organogermanes: These have been identified as ideal precursors for creating various organogermanium compounds and ring systems. znaturforsch.com

The following table summarizes the key source materials for ethylgermane synthesis.

| Precursor/Reagent | Chemical Formula | Role in Synthesis |

| Germanium tetrachloride | GeCl₄ | Primary source of germanium |

| Ethylgermanium trichloride | C₂H₅GeCl₃ | Intermediate precursor for ethylgermane google.comamericanelements.com |

| Lithium aluminum hydride | LiAlH₄ | Reducing agent to convert EtGeCl₃ to EtGeH₃ google.com |

| Sodium borohydride | NaBH₄ | Alternative reducing agent google.com |

Catalysts Employed in Ethylgermane Reactions and Deposition Processes

Catalysts play a vital role in both the synthesis of ethylgermane derivatives and, more significantly, in its decomposition for thin film deposition. A catalyst provides an alternative reaction pathway with a lower activation energy, enabling processes to occur at lower temperatures and with greater control. chemguide.co.uk Catalysts can be homogeneous (in the same phase as reactants) or heterogeneous (in a different phase). savemyexams.com

In the context of deposition, ethylgermane is used as a precursor to create germanium-containing thin films for semiconductor devices. ontosight.ai The decomposition of ethylgermane on a substrate surface is a critical step that can be facilitated by catalysts.

Gallium: In the growth of germanium nanowires via CVD, gallium seeds have been shown to catalyze the decomposition of the germanium precursor. This allows for significantly lower growth temperatures, down to 170 °C. tuwien.at

Cobalt, Iron, Nickel: While not always specific to ethylgermane, metals like cobalt, iron, and nickel are widely used as catalysts in CVD processes involving the decomposition of hydrocarbon and organometallic vapors. fischer-tropsch.orgipme.ru Cobalt-containing catalysts, in particular, have been noted in syntheses involving organogermanes like ethylgermane. fischer-tropsch.org These metals are effective in catalytic chemical vapor deposition (CCVD), a method used for producing high-purity materials. ipme.ru

The table below lists catalysts relevant to ethylgermane chemistry.

| Catalyst | Application | Process |

| Gallium (Ga) | Germanium nanowire growth | Chemical Vapor Deposition (CVD) tuwien.at |

| Cobalt (Co) | Organogermanium synthesis/reactions | Fischer-Tropsch Synthesis fischer-tropsch.org |

| Iron (Fe) | General catalytic decomposition | Catalytic Chemical Vapor Deposition (CCVD) ipme.ru |

| Nickel (Ni) | General catalytic decomposition | Catalytic Chemical Vapor Deposition (CCVD) ipme.ru |

Co-precursors in Thin Film Deposition Processes Involving Ethylgermane

In thin film deposition techniques such as CVD and ALD, ethylgermane is often used in conjunction with other gaseous or vapor-phase chemicals known as co-precursors. These co-precursors can act as reducing agents, provide other elements for alloyed films, or facilitate the desired chemical reactions on the substrate surface.

The deposition of a pure material or a compound film from an organometallic precursor often requires a co-reactant. mks.com For example, in ALD, a volatile organometallic precursor is pulsed alternately with a reagent gas. google.com

Common types of co-precursors used in deposition processes that could involve ethylgermane include:

Reducing Agents: For precursors in a higher oxidation state, an external reducing agent is needed to deposit a pure metal film. google.com Hydrogen (often as H₂ plasma) and various alcohols are common reducing agents in CVD and ALD processes. google.combeilstein-journals.org

Silicon Sources: For the deposition of silicon-germanium (SiGe) films, which are crucial in heterojunction bipolar transistors, a silicon precursor is required to be used alongside the germanium source like ethylgermane. google.com Common silicon co-precursors include silane (B1218182) (SiH₄) and dichlorosilane (B8785471) (SiH₂Cl₂). google.com

Nitrogen/Ammonia (B1221849) Sources: For depositing germanium nitride or silicon-germanium nitride films, a nitrogen source such as ammonia (NH₃) or nitrogen plasma would be used as a co-precursor.

The following table outlines potential co-precursors used with ethylgermane in deposition processes.

| Co-precursor | Chemical Formula | Purpose | Deposition Process |

| Hydrogen | H₂ | Reducing agent | CVD/ALD google.combeilstein-journals.org |

| Silane | SiH₄ | Silicon source for SiGe films | CVD/ALD google.com |

| Dichlorosilane | SiH₂Cl₂ | Silicon source for SiGe films | CVD/ALD google.com |

| Ammonia | NH₃ | Nitrogen source for nitride films | CVD/ALD |

Impurity Control and Purity Standards for Research and Industrial Applications

For applications in the semiconductor and electronics industries, the purity of precursor chemicals like ethylgermane is of paramount importance. google.com Impurities, even at trace levels, can significantly degrade the performance and reliability of electronic devices. Consequently, strict impurity control and adherence to high purity standards are mandatory.

The industry often demands "5-Nines" (99.999%) or "6-Nines" (99.9999%) purity for organometallic precursors. google.com Impurities of particular concern include:

Metallic Impurities: Contamination from metals such as silicon and zinc must be substantially below detection limits. google.com

Oxygenated Impurities: These can arise from solvents used during synthesis or from accidental exposure to moisture or oxygen. google.com

To ensure these purity levels, a robust quality control framework is implemented, involving several key steps:

Purification: Methods such as distillation and the use of specialized adsorbents (e.g., activated alumina, zeolites) are employed to remove process impurities from the final product. escholarship.orgevonik.com

Analytical Validation: A suite of analytical techniques is used to verify the purity of ethylgermane and quantify any impurities. These methods must be validated for their suitability to detect and quantify contaminants at the required low levels. fda.gov Commonly used techniques include:

Gas Chromatography (GC) psu.edu

Mass Spectrometry escholarship.org

Infrared Spectrometry escholarship.org

Vapor Pressure Measurements escholarship.org

Specification and Control: Impurity specifications are established based on the requirements of the application. A rationale for the inclusion or exclusion of specific impurities in the specification is typically required. fda.gov Impurities may be classified as specified (identified or unidentified) and are controlled to an acceptance criterion. fda.gov

The table below summarizes the key aspects of purity control for ethylgermane.

| Aspect | Description | Examples/Techniques |

| Purity Standard | Required purity level for semiconductor applications. | 99.999% ("5-Nines") to 99.9999% ("6-Nines") google.com |

| Key Impurities | Contaminants that must be strictly controlled. | Metallic impurities (Si, Zn), oxygenated compounds google.com |

| Purification Methods | Techniques to remove impurities post-synthesis. | Distillation, use of adsorbents (activated alumina) escholarship.orgevonik.com |

| Analytical Methods | Techniques to verify purity and quantify impurities. | Gas Chromatography (GC), Mass Spectrometry (MS), Infrared (IR) Spectroscopy escholarship.orgpsu.edu |

Q & A

Basic Research Questions

Q. How to formulate research questions that systematically address germane aspects of a study’s objectives?

- Methodological Answer : Begin with a systematic review of existing literature and data to identify gaps, ensuring alignment with hypotheses and operational definitions. For example, use surveys and interviews to refine questions around germane cognitive load (e.g., "How do video lectures influence germane load in e-learning?"). Explicitly link questions to measurable variables (e.g., extraneous vs. germane load) .

Q. What are the foundational steps to distinguish germane cognitive load from extraneous load in experimental studies?

- Methodological Answer : Design experiments using validated instruments (e.g., surveys, think-aloud protocols) to measure cognitive load subtypes. For instance, in e-learning studies, correlate self-reported germane load with performance metrics (e.g., retention tests). Hypothesis-driven frameworks, such as testing negative correlations between extraneous and germane load, are critical .

Q. How to ensure ethical compliance when collecting data on human participants in germane cognitive load studies?